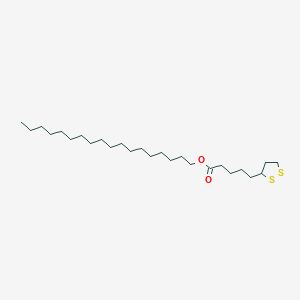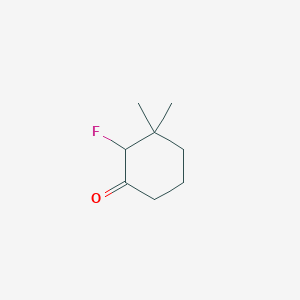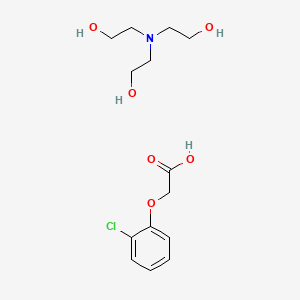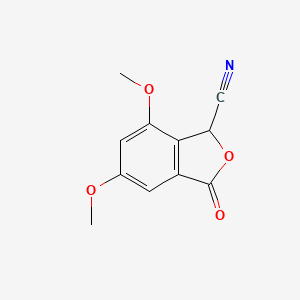
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a compound that belongs to the class of organosulfur compounds. It is derived from lipoic acid, which is known for its antioxidant properties. This compound has a long octadecyl chain, which makes it lipophilic, and a dithiolane ring, which is responsible for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of lipoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mecanismo De Acción
The mechanism of action of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to modulate redox reactions within cells. The dithiolane ring can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. It can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative damage. The compound also influences various signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .
Comparación Con Compuestos Similares
Similar Compounds
Lipoic Acid: The parent compound, known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, also an antioxidant.
Trolox-Lipoic Acid Conjugates: Hybrid molecules combining the properties of lipoic acid and Trolox.
Uniqueness
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is unique due to its long octadecyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes. This property makes it particularly useful in applications where membrane integration is important, such as in the formulation of liposomal drug delivery systems .
Propiedades
Número CAS |
112667-35-3 |
|---|---|
Fórmula molecular |
C26H50O2S2 |
Peso molecular |
458.8 g/mol |
Nombre IUPAC |
octadecyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C26H50O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-28-26(27)21-18-17-20-25-22-24-29-30-25/h25H,2-24H2,1H3 |
Clave InChI |
SISRRSVQWKHMNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)

![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)



![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)


